N-Dansyl-D-phenylalanine
Overview
Description
N-Dansyl-D-phenylalanine is a compound with the molecular formula C21H22N2O4S . It is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors .
Synthesis Analysis
While specific synthesis methods for N-Dansyl-D-phenylalanine were not found, D-Phenylalanine can be synthesized from L-Phenylalanine through a tri-enzymatic cascade reaction .Molecular Structure Analysis
The molecular structure of N-Dansyl-D-phenylalanine includes a dansyl group attached to the amino group of D-phenylalanine . The IUPAC name is (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Chemical Reactions Analysis
N-Dansyl-D-phenylalanine is used in the preparation of N-sulfonylamino acid derivatives . It has been used in the study of enantiomeric determination by fluorescence spectroscopy in the presence of alpha-acid glycoprotein .Physical And Chemical Properties Analysis
N-Dansyl-D-phenylalanine has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 398.13002836 g/mol .Scientific Research Applications
Electrochemical Sensors and Biosensors for Phenylalanine Detection
N-Dansyl-D-phenylalanine can be essential for developing electrochemical sensors and biosensors, particularly for detecting phenylalanine concentrations in various biological fluids. This is crucial for managing conditions like phenylketonuria, where phenylalanine accumulation can lead to serious health complications (Dinu & Apetrei, 2020).
Biosynthesis and Metabolic Fate in Plants
In plant science, N-Dansyl-D-phenylalanine is relevant for understanding the biosynthesis and metabolic utilization of phenylalanine in trees. This research is particularly important for species that use significant amounts of carbon in the biosynthesis of phenylalanine-derived compounds like lignin (Pascual et al., 2016).
Enhancing Production in Biotechnological Applications
This compound plays a role in improving the production of L-phenylalanine, an important amino acid in food and medicine. The study of enzymatic pathways and the use of N-Dansyl-D-phenylalanine in in vitro systems has been crucial for increasing yields in biotechnological applications (Ding et al., 2016).
Application in Material Science
N-Dansyl-D-phenylalanine derivatives are utilized in the field of materials science, particularly in the fabrication of low-molecular-weight gelators. These gelators have applications ranging from drug delivery to environmental remediation, showcasing the compound's versatility (Das et al., 2017).
Fluorescence Detection in Biochemical Analysis
This compound is used as a fluorescent probe in various biochemical studies, such as understanding enzyme active sites and their conformational changes. Its properties make it a valuable tool for detailed molecular investigations (Martin et al., 1987).
Advanced Molecularly Imprinted Polymers (MIPs)
In the development of molecularly imprinted polymers (MIPs), N-Dansyl-D-phenylalanine plays a crucial role. These MIPs are utilized in chemical sensors for the detection of specific molecules, demonstrating the compound's importance in analytical chemistry and sensor technology (Harz et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dansyl-D-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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